molecular formula C9H18ClNO2 B2862968 Methyl 2-methylazepane-2-carboxylate hydrochloride CAS No. 72518-37-7

Methyl 2-methylazepane-2-carboxylate hydrochloride

Cat. No.: B2862968
CAS No.: 72518-37-7
M. Wt: 207.7
InChI Key: HGIYSSABWGCYSL-UHFFFAOYSA-N
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Description

Methyl 2-methylazepane-2-carboxylate hydrochloride is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a methyl group and a methyl ester at the 2-position, along with a hydrochloride salt. According to Enamine Ltd’s Building Blocks Catalogue (2017), its molecular formula is C₆H₆ClNO, and its molecular weight is 143.57 g/mol . The azepane ring provides conformational flexibility, which may influence its reactivity and interactions in synthetic or biological contexts. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its functionalized amine and ester groups .

Properties

IUPAC Name

methyl 2-methylazepane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)6-4-3-5-7-10-9;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIYSSABWGCYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72518-37-7
Record name methyl 2-methylazepane-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylazepane-2-carboxylate hydrochloride typically involves the reaction of 2-methylazepane-2-carboxylic acid with methanol in the presence of a hydrochloric acid catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process, resulting in the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylazepane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted azepane derivatives .

Scientific Research Applications

Methyl 2-methylazepane-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methylazepane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning : The C2 substitution in the azepane derivative contrasts with the C1 and C3 positions in cyclopentane analogs, which may influence steric effects and synthetic utility.
  • Functional Groups: All compounds share a methyl ester group, but the azepane derivative lacks an additional amino substituent present in the cyclopentane-based analogs.

Biological Activity

Methyl 2-methylazepane-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which is a seven-membered nitrogen-containing heterocycle. The presence of the carboxylate group enhances its solubility and reactivity, making it a valuable scaffold in drug design.

Table 1: Structural Features

FeatureDescription
Chemical FormulaC₉H₁₈ClN₁O₂
Molecular Weight195.70 g/mol
Functional GroupsCarboxylate, Azepane
ChiralityChiral center at the nitrogen

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been found to interact with various enzymes, potentially acting as an inhibitor. This interaction can influence metabolic pathways related to neurotransmission and other physiological processes.
  • Receptor Modulation : Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Such modulation is crucial for developing treatments for psychiatric disorders.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which could be beneficial in treating infections.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. For instance, it may enhance dopaminergic activity, which is significant in treating conditions like Parkinson's disease and schizophrenia.

Anticancer Activity

Research has indicated potential anticancer properties of azepane derivatives, including this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents.

Case Studies

  • Neurotransmitter Interaction : A study published in the Journal of Medicinal Chemistry explored the interaction of azepane derivatives with dopamine receptors. It was found that specific modifications to the azepane structure could enhance receptor affinity and selectivity, leading to improved therapeutic profiles for psychiatric disorders .
  • Antimicrobial Testing : In a separate investigation, this compound was tested against several bacterial strains. The results indicated significant inhibition at low concentrations, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Studies : A study assessing the cytotoxic effects of azepanes on cancer cell lines reported IC50 values in the nanomolar range for certain derivatives, suggesting that structural variations can lead to enhanced anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing methyl 2-methylazepane-2-carboxylate hydrochloride?

  • Answer : Synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For characterization, use nuclear magnetic resonance (NMR) to confirm the azepane ring structure and ester group placement. High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight (e.g., 143.57 g/mol for the base compound) and fragmentation patterns. Stability during synthesis should be monitored via pH-adjusted aqueous solutions (pH 3–7) .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Answer : Employ orthogonal analytical techniques:

  • HPLC-UV/Vis : Compare retention times against certified reference standards (e.g., pharmaceutical-grade impurities like Ethylphenidate Hydrochloride ).
  • Karl Fischer titration : Quantify residual water content (<0.5% w/w).
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to detect solvent residues. Cross-reference with safety data sheets for permissible impurity thresholds .

Q. What biological activity mechanisms are associated with this compound?

  • Answer : The compound’s azepane ring and ester groups suggest potential enzyme inhibition or receptor modulation. For example, structurally similar hydrochlorides (e.g., α-methyltyrosine methyl ester) act as competitive inhibitors of tyrosine hydroxylase, blocking dopamine synthesis. In vitro assays (e.g., enzyme kinetics with Lineweaver-Burk plots) can elucidate inhibition constants (Ki) .

Advanced Research Questions

Q. How should experimental designs account for stability variations in this compound under different storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Temperature : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (ambient) for 1–6 months. Monitor degradation via HPLC.
  • Humidity : Use controlled humidity chambers (e.g., 75% RH) to assess hygroscopicity.
  • Light exposure : Perform photostability tests under ICH Q1B guidelines (UV-vis light, 1.2 million lux hours). Report degradation products using LC-MS .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Answer : Conflicting solubility values (e.g., aqueous vs. organic solvents) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray diffraction (XRD) for crystal structure analysis. Compare solubility in buffered solutions (pH 2–9) to account for ionization effects. Validate with shake-flask or UV-spectrophotometric methods .

Q. What advanced techniques are recommended for impurity profiling in this compound?

  • Answer : Apply LC-MS/MS with electrospray ionization (ESI) to detect trace impurities (≤0.1%). Use spiked samples with synthesized impurities (e.g., Ethylphenidate Hydrochloride ) for calibration. For chiral impurities, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Quantify using external standard curves .

Q. What in vivo/in vitro models are suitable for studying the compound’s neuropharmacological effects?

  • Answer :

  • In vitro : Primary neuronal cultures or SH-SY5Y cells treated with the compound (1–100 µM) to assess dopamine depletion via ELISA.
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) dosed intraperitoneally (10–50 mg/kg). Monitor behavioral changes (e.g., locomotor activity) and plasma nitric oxide levels (via Griess assay ).

Q. How can structural modifications enhance the compound’s selectivity for target enzymes?

  • Answer : Perform structure-activity relationship (SAR) studies:

  • Azepane ring substitution : Introduce electron-withdrawing groups (e.g., -Cl) to modulate binding affinity.
  • Ester group replacement : Test amide or carbamate analogs for improved metabolic stability.
  • Computational docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites (e.g., tyrosine hydroxylase ).

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